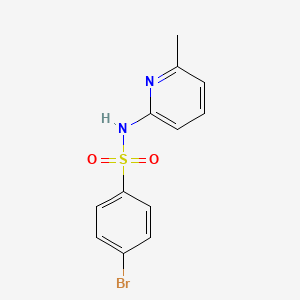![molecular formula C20H17FN4O2 B11175634 N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11175634.png)
N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]imidazole core, which is a fused bicyclic system containing both pyrazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Pyrazole Derivatives:
Uniqueness
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE is unique due to its specific combination of the pyrazolo[1,5-a]imidazole core with the fluorophenyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C20H17FN4O2/c1-12-18(13-7-3-2-4-8-13)19-23-20(27)16(25(19)24-12)11-17(26)22-15-10-6-5-9-14(15)21/h2-10,16H,11H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
APFSCSFLCVTTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11175577.png)
![N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175578.png)
![3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11175586.png)



![9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11175617.png)

![4-benzyl-2-(ethylsulfanyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175625.png)

![4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11175629.png)
